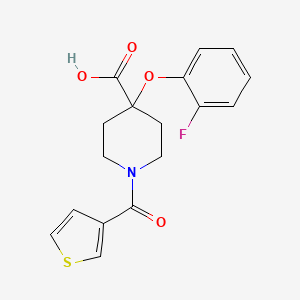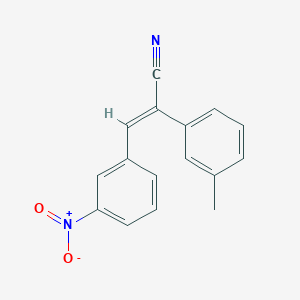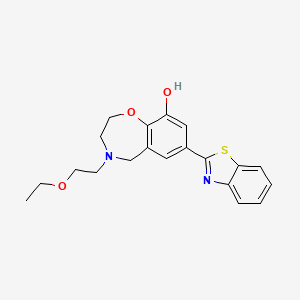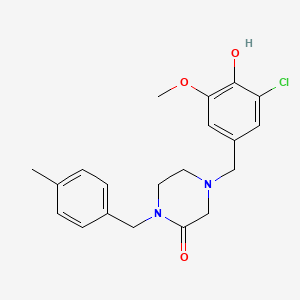
4-(2-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid, commonly known as FTPP, is a synthetic compound that belongs to the class of piperidine carboxylic acid derivatives. It has gained significant attention in the scientific community for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
作用機序
FTPP exerts its pharmacological effects through the inhibition of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in the regulation of intracellular signaling pathways. By inhibiting PDE4, FTPP increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various physiological processes.
Biochemical and Physiological Effects:
FTPP has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also exhibits analgesic effects by reducing the sensitivity of pain receptors in the nervous system. Furthermore, FTPP has been shown to have antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine.
実験室実験の利点と制限
One of the major advantages of FTPP is its high selectivity for PDE4, which makes it a promising candidate for the development of new drugs with fewer side effects. However, its low solubility and stability in aqueous solutions can pose challenges in laboratory experiments. In addition, the high cost of synthesis and purification can limit its availability for research purposes.
将来の方向性
There are several future directions for the research and development of FTPP. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential use in the treatment of inflammatory bowel disease and other autoimmune disorders. Furthermore, the development of new derivatives of FTPP with improved pharmacokinetic properties and selectivity for PDE4 can lead to the discovery of new drugs with better therapeutic efficacy and safety profiles.
Conclusion:
In conclusion, FTPP is a synthetic compound with promising therapeutic potential due to its unique chemical structure and mechanism of action. Its inhibition of PDE4 has been shown to exhibit anti-inflammatory, analgesic, and antidepressant effects. Despite its limitations in laboratory experiments, FTPP remains a promising candidate for the development of new drugs for various medical conditions. Further research and development are needed to fully explore its therapeutic potential and to discover new derivatives with improved pharmacokinetic properties.
合成法
FTPP is synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 2-fluorophenol with 3-thiophenecarboxylic acid chloride in the presence of a base to form 2-fluorophenoxy-3-thiophenecarboxylic acid. The second step involves the reaction of the intermediate product with piperidine-4-carboxylic acid in the presence of a coupling agent to form FTPP. The final product is then purified through recrystallization or chromatography techniques.
科学的研究の応用
FTPP has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to exhibit anti-inflammatory, analgesic, and antidepressant properties. In addition, FTPP has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
4-(2-fluorophenoxy)-1-(thiophene-3-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-13-3-1-2-4-14(13)23-17(16(21)22)6-8-19(9-7-17)15(20)12-5-10-24-11-12/h1-5,10-11H,6-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDJBIAPBSMJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=CC=C2F)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-pyridinecarboxamide](/img/structure/B5496056.png)

![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5496069.png)
![N-benzyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5496081.png)

![1-[(2,4-difluorophenoxy)acetyl]azocane](/img/structure/B5496093.png)
![N-isopropyl-N'-{[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5496096.png)
![7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5496107.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5496108.png)
![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}phenylalanine](/img/structure/B5496109.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-nitrophenyl acetate](/img/structure/B5496110.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]benzenesulfonamide](/img/structure/B5496118.png)

